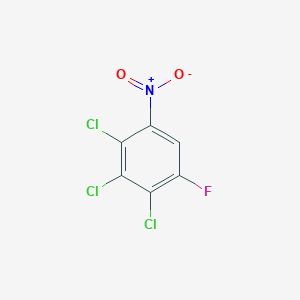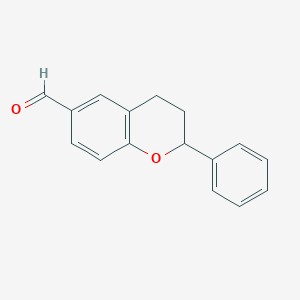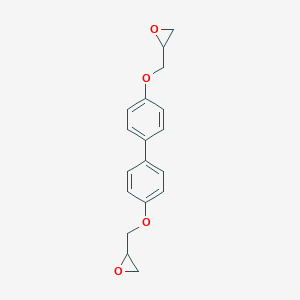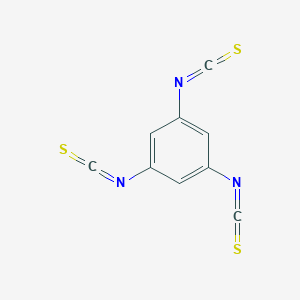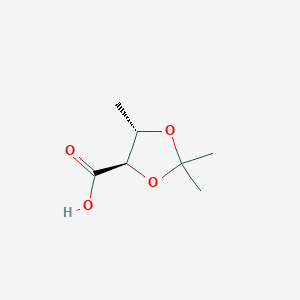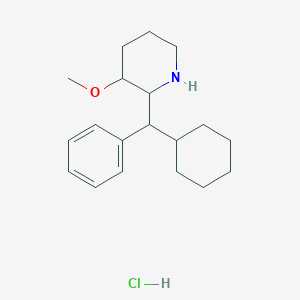
2-(alpha-Cyclohexylbenzyl)-3-methoxypiperidine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(alpha-Cyclohexylbenzyl)-3-methoxypiperidine hydrochloride, commonly known as AH-7921, is a synthetic opioid analgesic drug that was developed in the 1970s. It was initially developed as a research chemical for the study of opioid receptors and their effects on the central nervous system. However, due to its high potency and potential for abuse, it has been classified as a Schedule I controlled substance in the United States.
作用机制
AH-7921 acts as a potent agonist of the mu-opioid receptor, which is responsible for the analgesic effects of opioids. It binds to the receptor and activates it, leading to a decrease in the perception of pain. Additionally, it can activate other opioid receptors, including the delta and kappa receptors, which are responsible for other effects of opioids, such as sedation and respiratory depression.
生化和生理效应
AH-7921 has been shown to have similar effects to other opioids, including analgesia, sedation, and respiratory depression. However, it has also been shown to have a lower incidence of some of the negative side effects associated with opioids, including nausea and vomiting. Additionally, it has been shown to have a longer duration of action than some other opioids, which may make it useful in certain clinical settings.
实验室实验的优点和局限性
AH-7921 has several advantages for use in laboratory experiments. It is a potent and selective agonist of the mu-opioid receptor, which makes it useful for studying the effects of opioids on the central nervous system. Additionally, it has a longer duration of action than some other opioids, which may allow for longer experiments. However, it is also highly potent and has a high potential for abuse, which may limit its use in some laboratory settings.
未来方向
There are several future directions for research involving AH-7921. One area of interest is the development of new opioid analgesics that have a lower potential for abuse and fewer negative side effects. Additionally, further research is needed to fully understand the effects of opioids on the central nervous system and to develop new treatments for opioid addiction and overdose. Finally, more research is needed to determine the long-term effects of AH-7921 and other opioids on the brain and body.
合成方法
AH-7921 can be synthesized through a multi-step process involving the reaction of various chemicals, including 3-methoxyphenylacetonitrile, cyclohexylmagnesium bromide, and piperidine. The final product is then purified through recrystallization and analyzed through various spectroscopic techniques to confirm its identity and purity.
科学研究应用
AH-7921 has been used extensively in scientific research to study the opioid receptors and their effects on the central nervous system. It has been shown to have a high affinity for the mu-opioid receptor, which is responsible for the analgesic effects of opioids. Additionally, it has been used to study the effects of opioids on behavior, memory, and learning.
属性
CAS 编号 |
19974-74-4 |
|---|---|
产品名称 |
2-(alpha-Cyclohexylbenzyl)-3-methoxypiperidine hydrochloride |
分子式 |
C19H30ClNO |
分子量 |
323.9 g/mol |
IUPAC 名称 |
2-[cyclohexyl(phenyl)methyl]-3-methoxypiperidine;hydrochloride |
InChI |
InChI=1S/C19H29NO.ClH/c1-21-17-13-8-14-20-19(17)18(15-9-4-2-5-10-15)16-11-6-3-7-12-16;/h2,4-5,9-10,16-20H,3,6-8,11-14H2,1H3;1H |
InChI 键 |
CZVQSCIVUXECFN-UHFFFAOYSA-N |
SMILES |
COC1CCCNC1C(C2CCCCC2)C3=CC=CC=C3.Cl |
规范 SMILES |
COC1CCCNC1C(C2CCCCC2)C3=CC=CC=C3.Cl |
同义词 |
2-(alpha-Cyclohexylbenzyl)-3-methoxypiperidine hydrochloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



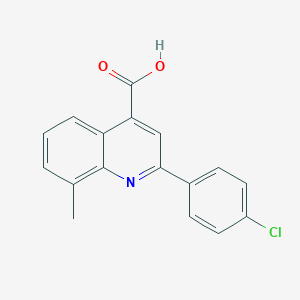

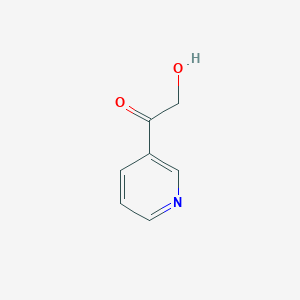
![Methyl 3-[3-(aminomethyl)phenyl]propanoate](/img/structure/B24812.png)
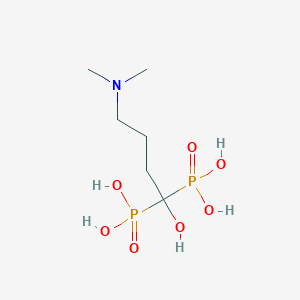
![6-Benzyl-1-oxa-6-azaspiro[2.5]octane](/img/structure/B24816.png)
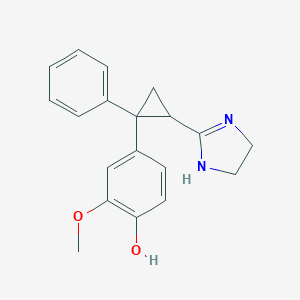
![2,2-Bis[3,5-dibromo-4-(3-chloro-2-hydroxypropoxy)phenyl]propane](/img/structure/B24820.png)

